molecular formula C28H22N2O2 B4932085 2-amino-5-oxo-7-phenyl-4-(4-phenylphenyl)-4,6,7,8-tetrahydrochromene-3-carbonitrile

2-amino-5-oxo-7-phenyl-4-(4-phenylphenyl)-4,6,7,8-tetrahydrochromene-3-carbonitrile

Cat. No.: B4932085
M. Wt: 418.5 g/mol
InChI Key: QRUXZHSOAGNMMU-UHFFFAOYSA-N
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Description

2-amino-5-oxo-7-phenyl-4-(4-phenylphenyl)-4,6,7,8-tetrahydrochromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-oxo-7-phenyl-4-(4-phenylphenyl)-4,6,7,8-tetrahydrochromene-3-carbonitrile typically involves multi-step organic reactions. One common method is the condensation reaction between an aldehyde, a malononitrile, and a phenyl-substituted compound in the presence of a catalyst. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.

Biology

In biological research, chromenes and their derivatives are investigated for their potential therapeutic properties. This compound may exhibit activities such as anti-inflammatory, antioxidant, and anticancer effects.

Medicine

The medicinal applications of this compound are of particular interest. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-amino-5-oxo-7-phenyl-4-(4-phenylphenyl)-4,6,7,8-tetrahydrochromene-3-carbonitrile involves its interaction with various molecular targets. These may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as apoptosis, inflammation, and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5-oxo-7-phenyl-4-(4-methylphenyl)-4,6,7,8-tetrahydrochromene-3-carbonitrile
  • 2-amino-5-oxo-7-phenyl-4-(4-chlorophenyl)-4,6,7,8-tetrahydrochromene-3-carbonitrile
  • 2-amino-5-oxo-7-phenyl-4-(4-methoxyphenyl)-4,6,7,8-tetrahydrochromene-3-carbonitrile

Uniqueness

The uniqueness of 2-amino-5-oxo-7-phenyl-4-(4-phenylphenyl)-4,6,7,8-tetrahydrochromene-3-carbonitrile lies in its specific substitution pattern, which may confer distinct biological and chemical properties compared to its analogs. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

2-amino-5-oxo-7-phenyl-4-(4-phenylphenyl)-4,6,7,8-tetrahydrochromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N2O2/c29-17-23-26(21-13-11-20(12-14-21)18-7-3-1-4-8-18)27-24(31)15-22(16-25(27)32-28(23)30)19-9-5-2-6-10-19/h1-14,22,26H,15-16,30H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRUXZHSOAGNMMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=C1OC(=C(C2C3=CC=C(C=C3)C4=CC=CC=C4)C#N)N)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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